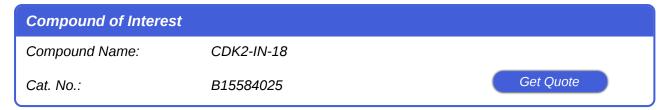


CDK2-IN-18: A Potent Indenopyrazole Inhibitor of Cyclin-Dependent Kinases

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CDK2-IN-18 is a potent, small-molecule inhibitor targeting cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of **CDK2-IN-18**, positioning it as a significant tool for cancer research and potential therapeutic development. Its mechanism of action involves the competitive inhibition of the ATP-binding site of the CDK2/cyclin E complex, leading to cell cycle arrest and inhibition of tumor cell proliferation. This guide consolidates available data on its bioactivity, provides illustrative experimental protocols, and visualizes its role within the CDK2 signaling pathway.

Chemical Structure and Properties

CDK2-IN-18, also identified as compound 8q in its discovery publication, is a novel indenopyrazole derivative. Its chemical identity and key properties are summarized below.



Property	Value	Source
IUPAC Name	2-(3-(4,5-dimethylthiazol-2-yl)-1H-pyrazol-5-yl)-N'-(4-methylpiperazin-1-yl)-1H-indene-1,3(2H)-dione-2-carboxamide	[1]
CAS Number	364735-73-9	[1]
Molecular Formula	C24H26N6O3S	[1]
Molecular Weight	478.57 g/mol	Calculated
SMILES	O=C(NN1CCN(CC1)C)NC2=C C=CC(C3=NNC(C4=C(C)N=C(C)S4)=C35)=C2C5=O	[1]

Biological Activity and Quantitative Data

CDK2-IN-18 is a highly potent inhibitor of CDK2 and also shows significant activity against CDK4. Its inhibitory activity has been quantified through various biochemical and cellular assays.

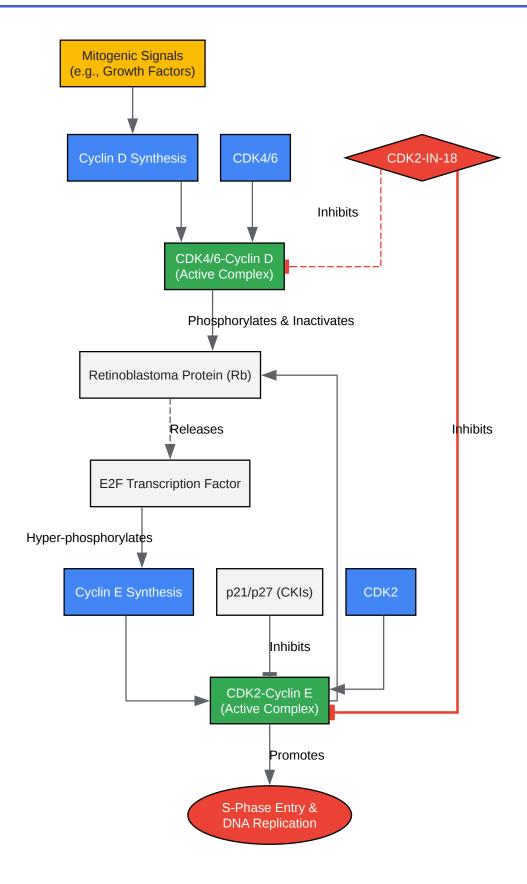


Target	Assay Type	IC50 (nM)	Notes	Source
CDK2/Cyclin E	Biochemical Kinase Assay	8	Potent inhibition of the G1/S phase kinase complex.	[1]
CDK4/Cyclin D1	Biochemical Kinase Assay	46	Significant activity against another key G1 phase kinase.	[1]
HCT116 Cells	Cell Proliferation Assay	-	Active against transformed human colon cancer cell line.	[1]
Normal Fibroblasts	Cell Proliferation Assay	-	Maintained an acceptable margin of activity against normal cells.	[1]

Mechanism of Action and Signaling Pathway

CDK2-IN-18 functions as an ATP-competitive inhibitor.[1] It binds to the ATP-binding pocket of CDK2, preventing the phosphorylation of its downstream substrates, which are crucial for the G1 to S phase transition in the cell cycle.[2][3] The primary regulatory pathway affected by CDK2-IN-18 is the CDK2/Cyclin E signaling axis, which plays a pivotal role in initiating DNA replication.





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Caption: The CDK2 signaling pathway and the inhibitory action of CDK2-IN-18.



Experimental Protocols

The following are generalized protocols representative of the types of assays used to characterize **CDK2-IN-18** and similar indenopyrazole-based CDK inhibitors.

Synthesis of Indenopyrazole Core Structure

A general synthesis for the indenopyrazole core, from which **CDK2-IN-18** is derived, is outlined below. This is based on synthetic routes for similar compounds.



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Caption: Generalized synthetic workflow for indenopyrazole-based CDK inhibitors.

Protocol:

- A substituted phthalate ester is treated with hydrazine and a catalytic amount of ptoluenesulfonic acid (pTsOH) in refluxing ethanol for approximately 2 hours to yield the core indenopyrazole structure.
- The acidic coupling partner is activated as an acid chloride.
- The chloroacetamide intermediate is then formed, which serves as a key intermediate for the synthesis of various glycinamide analogues.
- The final CDK2-IN-18 molecule is formed through subsequent coupling and derivatization steps.

In Vitro Kinase Inhibition Assay

This protocol describes a common method to determine the IC50 of an inhibitor against a specific kinase.

Materials:



- Recombinant human CDK2/Cyclin E complex
- Histone H1 substrate
- ATP, [y-32P]ATP
- CDK2-IN-18 (or other test inhibitor)
- Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
- 96-well plates
- · Phosphorimager or scintillation counter

Procedure:

- Prepare serial dilutions of CDK2-IN-18 in DMSO.
- In a 96-well plate, add the kinase reaction buffer, the CDK2/Cyclin E enzyme, and the histone H1 substrate.
- Add the diluted CDK2-IN-18 or DMSO (for control wells) to the plate.
- Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated [y-32P]ATP.
- Measure the incorporated radioactivity using a phosphorimager or scintillation counter.
- Calculate the percentage of inhibition for each concentration of CDK2-IN-18 and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion



CDK2-IN-18 is a valuable research tool for studying the roles of CDK2 and CDK4 in cell cycle control and oncology. Its high potency and the detailed understanding of its chemical nature make it an excellent candidate for further investigation in preclinical models of cancers with aberrant CDK activity. The provided data and protocols serve as a foundational guide for researchers aiming to utilize this compound in their studies.

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